molecular formula C13H19BrN2O4S B1277741 t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate CAS No. 310480-85-4

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate

Cat. No.: B1277741
CAS No.: 310480-85-4
M. Wt: 379.27 g/mol
InChI Key: NBFPYRUCEUVPFK-UHFFFAOYSA-N
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Description

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a chemical compound with the molecular formula C13H19BrN2O4S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a bromophenylsulfonamido group, and an ethylcarbamate group, which contribute to its unique chemical properties.

Scientific Research Applications

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Carbamate formation: The sulfonamide intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for large-scale synthesis.

Chemical Reactions Analysis

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonamido group can participate in oxidation and reduction reactions, leading to the formation of different sulfoxide or sulfone derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis.

Mechanism of Action

The mechanism of action of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be compared with other similar compounds, such as:

    t-Butyl 2-(4-chlorophenylsulfonamido)ethylcarbamate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.

    t-Butyl 2-(4-methylphenylsulfonamido)ethylcarbamate: The presence of a methyl group instead of a bromine atom can lead to differences in hydrophobicity and steric effects.

    t-Butyl 2-(4-nitrophenylsulfonamido)ethylcarbamate: The nitro group introduces electron-withdrawing effects, which can influence the compound’s chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPYRUCEUVPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428427
Record name tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310480-85-4
Record name tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromobenzenesulfonyl chloride (256 mg, 1 mmol) was added dropwise to a solution of 1,1-dimethylethyl (2-aminoethyl)carbamate (197 mg, 1 mmol) and triethylamine (0.42 mL, 3 mmol) in CH2Cl2 (5 mL) at ambient temperature. The mixture was stirred at ambient temperature overnight. The mixture was then concentrated, and the crude product was purified by chromatography on a silica gel column using 0 to 5% MeOH/CH2Cl2 to give 362 mg (96%) of 1,1-dimethylethyl (2-{[(4-bromophenyl)sulfonyl]amino}ethyl)carbamate as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.75-7.68 (m, 2H), 7.67-7.61 (m, 2H), 5.28 (bs, 1H), 4.78 (bs, 1H), 3.26-3.20 (m, 2H), 3.11-3.03 (m, 2H), 1.43 (s, 9H); LRMS (ESI), m/z 379/381 (M+H).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-(2-Aminoethyl)carbamic acid tert-butyl ester (1.86 g, 11.5 mmol) and triethyl amine (3 mL) in CH2Cl2 (100 mL) at 0° C., was added (4-bromophenyl)chlorosulfone (2.93 g, 11.5 mmol). The mixture was stirred for 3 hours, before the solvent was removed. The residue was dissolved in EtOAc (150 mL), washed with sat. NaHCO3 (50 mL), sat. NaCl (50 mL), 1N HCl (50 mL), sat. NaCl (2×50 mL), dried over MgSO4, and evaporated to give 3.8 g of the title compound as a white solid in 100% yield.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

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